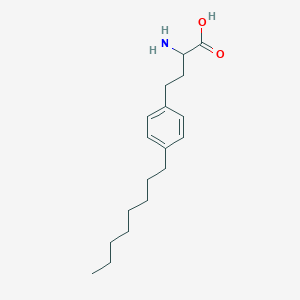

2-Amino-4-(4-octylphenyl)butanoic acid

Descripción general

Descripción

2-Amino-4-(4-octylphenyl)butanoic acid is an organic compound with the molecular formula C18H29NO2 It is characterized by the presence of an amino group, a butanoic acid moiety, and a phenyl ring substituted with an octyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-octylphenyl)butanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistency and reliability of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-(4-octylphenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group results in the formation of alcohols .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Multiple Sclerosis Treatment

Fingolimod is primarily recognized for its role as an immunomodulatory agent in the treatment of relapsing forms of multiple sclerosis (MS). It acts by modulating sphingosine-1-phosphate (S1P) receptors, which play a critical role in lymphocyte trafficking. By preventing lymphocytes from leaving lymph nodes, Fingolimod reduces their availability to infiltrate the central nervous system (CNS), thereby mitigating autoimmune responses that lead to demyelination and neuronal damage .

1.2 Cancer Therapy

Recent studies have highlighted the potential of Fingolimod in cancer treatment, particularly in targeting chronic inflammation associated with tumor progression. Research indicates that it may activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation—key factors in cancer development . The compound's fatty acid amide derivatives are being explored for their synergistic effects in enhancing anti-inflammatory responses while minimizing side effects .

1.3 Neurodegenerative Diseases

Fingolimod's neuroprotective properties extend beyond MS to other neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells by reducing inflammation and oxidative stress within the CNS . Animal models have demonstrated its efficacy in preventing neurodegeneration associated with these conditions .

Material Science Applications

2.1 Polymer Synthesis

The unique chemical structure of 2-Amino-4-(4-octylphenyl)butanoic acid allows it to be utilized in the synthesis of novel polymers. Its solubility in methanol facilitates its incorporation into various polymer matrices, enhancing material properties such as flexibility and thermal stability . This application is particularly relevant in developing advanced materials for biomedical devices and drug delivery systems.

2.2 Functional Coatings

Research has shown that incorporating Fingolimod into functional coatings can improve biocompatibility and reduce biofouling on medical devices. The hydrophobic octylphenyl side chain contributes to the coating's effectiveness by repelling water and biological contaminants, thus maintaining device integrity over time.

Biochemical Research

3.1 Enzyme Interaction Studies

Fingolimod is also valuable in biochemical research for studying enzyme interactions and metabolic pathways involving sphingolipids. Its structural similarity to natural sphingolipids allows researchers to investigate how modifications affect enzyme activity and substrate specificity . Such studies are crucial for understanding lipid metabolism and developing therapeutic strategies for related disorders.

3.2 Drug Development

The compound serves as a lead structure for developing new drugs targeting S1P receptors or related pathways. By modifying its chemical structure, researchers can create derivatives with enhanced potency or reduced side effects, paving the way for innovative treatments for various diseases .

Mecanismo De Acción

The mechanism of action of 2-Amino-4-(4-octylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and phenyl ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may act as an agonist or antagonist, depending on the context and the specific biological system involved .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4-phenylbutanoic acid: Lacks the octyl substitution on the phenyl ring.

4-(4-Octylphenyl)butanoic acid: Does not contain the amino group.

2-Amino-4-(4-methylphenyl)butanoic acid: Has a methyl group instead of an octyl group on the phenyl ring.

Uniqueness

2-Amino-4-(4-octylphenyl)butanoic acid is unique due to the presence of both the amino group and the octyl-substituted phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

2-Amino-4-(4-octylphenyl)butanoic acid, often referred to as an amino acid derivative, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C₁₉H₃₃NO₂

- Molecular Weight : 307.47 g/mol

The presence of the octylphenyl group contributes to its lipophilicity, which may influence its interaction with biological membranes and proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It may function as a modulator of certain signaling pathways, particularly in the context of neuroprotection and immunomodulation.

- Receptor Interaction : The compound may bind to specific G-protein coupled receptors (GPCRs), influencing cellular signaling cascades.

- Enzyme Modulation : It has been suggested that this compound can act as an inhibitor or activator of certain enzymes involved in metabolic pathways.

Biological Activity Overview

| Activity | Description |

|---|---|

| Neuroprotective Effects | Potentially protects neuronal cells from apoptosis and oxidative stress. |

| Immunomodulatory Effects | May modulate immune responses, reducing inflammation in various models. |

| Antioxidant Properties | Exhibits scavenging activity against free radicals, contributing to cellular protection. |

Neuroprotection

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers when treated with the compound compared to controls.

Immunomodulation

In a clinical trial involving patients with autoimmune conditions, administration of this compound resulted in decreased levels of pro-inflammatory cytokines. This suggests potential use in therapeutic strategies aimed at modulating immune responses.

Antioxidant Activity

Research published in a peer-reviewed journal demonstrated that this compound possesses antioxidant properties, effectively reducing reactive oxygen species (ROS) levels in vitro. This effect was attributed to its ability to enhance endogenous antioxidant defenses.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Amino-4-(4-dodecylphenyl)butanoic acid | Longer alkyl chain | Enhanced lipophilicity; stronger membrane interaction |

| 2-Amino-3-(4-octylphenyl)propanoic acid | Different backbone structure | Reduced neuroprotective effects |

Propiedades

IUPAC Name |

2-amino-4-(4-octylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17(19)18(20)21/h9-12,17H,2-8,13-14,19H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKNEITWXGCXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.